molecular formula C8H7ClO3S B068350 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid CAS No. 175203-15-3

2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid

Cat. No.: B068350
CAS No.: 175203-15-3
M. Wt: 218.66 g/mol
InChI Key: ZNLXEDDUXFMEML-UHFFFAOYSA-N
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Description

2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid is an organic compound that belongs to the class of thienyl acetic acids It is characterized by the presence of a thienyl ring substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives or other reduced forms.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The thienyl ring may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes.

Comparison with Similar Compounds

    2-[5-(2-Bromoacetyl)-2-thienyl]acetic acid: Similar structure with a bromoacetyl group instead of a chloroacetyl group.

    2-[5-(2-Fluoroacetyl)-2-thienyl]acetic acid: Contains a fluoroacetyl group.

    2-[5-(2-Iodoacetyl)-2-thienyl]acetic acid: Contains an iodoacetyl group.

Comparison: 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different reactivity patterns and biological effects due to the varying electronegativity and size of the halogen atoms.

Properties

IUPAC Name

2-[5-(2-chloroacetyl)thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-4-6(10)7-2-1-5(13-7)3-8(11)12/h1-2H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLXEDDUXFMEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)CCl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381240
Record name 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-15-3
Record name 5-(2-Chloroacetyl)-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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